N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide
CAS No.: 933215-43-1
Cat. No.: VC8451862
Molecular Formula: C22H23ClN4O2S
Molecular Weight: 443 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 933215-43-1 |
|---|---|
| Molecular Formula | C22H23ClN4O2S |
| Molecular Weight | 443 g/mol |
| IUPAC Name | N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3-chlorobenzenesulfonamide |
| Standard InChI | InChI=1S/C22H23ClN4O2S/c23-18-8-6-10-20(16-18)30(28,29)26-19-9-5-7-17(15-19)21-11-12-22(25-24-21)27-13-3-1-2-4-14-27/h5-12,15-16,26H,1-4,13-14H2 |
| Standard InChI Key | DOWVTSRLNCTNOK-UHFFFAOYSA-N |
| SMILES | C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl |
| Canonical SMILES | C1CCCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl |
Introduction
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide is a synthetic chemical compound belonging to the sulfonamide class. This compound features a pyridazine ring substituted with an azepane group, linked to a phenyl ring and further connected to a chlorobenzene-sulfonamide moiety. The structural complexity of this molecule suggests its potential as a pharmacologically active agent, particularly in targeting enzymes or receptors due to its diverse functional groups.
Structural Features
The compound has the following key structural characteristics:
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Core scaffold: A pyridazine ring, which is known for its bioactive properties.
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Azepane substitution: The azepane group (a seven-membered nitrogen-containing ring) contributes to solubility and potential receptor binding.
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Sulfonamide moiety: Sulfonamides are widely recognized for their role in medicinal chemistry, often acting as enzyme inhibitors.
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Chlorobenzene group: This halogenated aromatic ring can enhance lipophilicity and influence pharmacokinetics.
Pharmacological Relevance
Compounds with similar sulfonamide backbones have shown activity in various therapeutic areas:
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Protein kinase modulation: Sulfonamides are known to inhibit protein kinases, crucial enzymes in cell signaling pathways. For example, related compounds have been studied for their ability to modulate serum and glucocorticoid-regulated kinase (SGK1), which is implicated in inflammatory and degenerative diseases .
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Antifungal activity: Sulfonamides with pyridine or pyridazine scaffolds have demonstrated efficacy against fungal pathogens such as Candida albicans .
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Anticancer potential: Similar compounds have exhibited cytotoxicity against cancer cell lines by inducing apoptosis and disrupting cell cycles .
Synthesis Pathways
While specific synthesis details for this compound are not readily available in the provided data, general approaches for related sulfonamides involve:
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Formation of the sulfonamide bond: Reacting an amine group with a sulfonyl chloride derivative.
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Pyridazine functionalization: Introducing substituents like azepane onto the pyridazine core via nucleophilic substitution or reductive amination.
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Coupling reactions: Connecting aromatic rings through Suzuki or Buchwald-Hartwig coupling methods.
Potential Applications
Given its structure, N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-3-chlorobenzene-1-sulfonamide could be explored for:
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Anti-inflammatory therapies: Targeting kinases involved in inflammation.
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Oncology: Developing inhibitors that disrupt cancer cell signaling pathways.
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Antimicrobial agents: Investigating activity against resistant bacterial or fungal strains.
Comparative Data Table
| Property/Feature | Description |
|---|---|
| Chemical Class | Sulfonamide |
| Key Functional Groups | Azepane, Pyridazine, Chlorobenzene, Sulfonamide |
| Pharmacological Targets | Protein kinases (e.g., SGK1), fungal enzymes |
| Potential Therapeutic Areas | Inflammation, cancer, infectious diseases |
| Synthesis Methods | Sulfonation reactions, nucleophilic substitutions, coupling reactions |
| Structural Analogues | Pyrimidopyridazinones, triazine-based sulfonamides |
Research Findings on Related Compounds
Studies on structurally similar compounds provide insights into potential activities:
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